4-Methylaminorex, trans-(+/-)-

Descripción

Historical Context of Oxazoline (B21484) Stimulant Investigations

The exploration of oxazoline-based compounds as central nervous system (CNS) stimulants has its roots in the mid-20th century. A key milestone in this area was the synthesis and investigation of aminorex in the early 1960s. wikipedia.orgavma.org Initially developed by McNeil Laboratories, aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) was identified as a potent anorectic agent. wikipedia.orgnih.gov Subsequent research confirmed its CNS stimulant properties, which were attributed to the release of catecholamines. wikipedia.orgnih.gov Aminorex was introduced as an appetite suppressant in some European countries in 1965. wikipedia.org However, its use was linked to a significant increase in cases of primary pulmonary hypertension, a severe and often fatal condition. wikipedia.orgnih.govajmc.comahajournals.org This association led to its withdrawal from the market in 1972. wikipedia.orgahajournals.org The aminorex episode spurred further investigation into the structure-activity relationships of 2-amino-5-aryloxazoline derivatives to understand their therapeutic potential and toxicological profiles. wikipedia.orgacs.org

The initial synthesis of 4-methylaminorex (B1203063) also occurred in 1960 at McNeil Laboratories, as part of a broader investigation into 2-amino-5-aryl-2-oxazolines. nih.govwikipedia.org These early studies aimed to identify compounds with potent anorectic effects, presenting them as potential alternatives to the widely used amphetamine derivatives of that era. nih.gov While aminorex was briefly marketed, 4-methylaminorex was not. nih.gov The early research laid the groundwork for future investigations into the pharmacological and neurochemical properties of this class of compounds.

Evolution of Aminorex Analog Research Landscape

Following the initial discoveries and the subsequent withdrawal of aminorex, research into its analogs continued, driven by both academic interest and the emergence of these compounds on the illicit drug market. nih.govwikipedia.org A significant focus of this research has been on understanding the stereochemistry of 4-methylaminorex, which exists as four stereoisomers due to its two chiral centers: (±)-cis and (±)-trans. wikipedia.orgvulcanchem.com The synthesis of these individual isomers, often through the condensation of the corresponding 2-amino-1-phenylpropanols with cyanogen (B1215507) bromide, has been a key area of study. vulcanchem.com

Pharmacological studies in rats have revealed differing potencies among the four isomers. mdpi.comnih.gov Research has indicated that the trans-(4S,5S) isomer is the most potent, followed by the cis-(4S,5R) and cis-(4R,5S) isomers, with the trans-(4R,5R) isomer being the least active. mdpi.comncats.io These findings have been crucial in understanding the structure-activity relationships within this compound class.

In recent years, the research landscape has expanded to include the characterization of new designer drug derivatives of 4-methylaminorex. vulcanchem.commdpi.com These include para-fluorinated and para-methylated analogs, such as 4,4'-dimethylaminorex (B145552) (4,4'-DMAR). vulcanchem.comresearchgate.net The investigation of these novel psychoactive substances (NPS) is often driven by their appearance on the illicit market and the need to understand their pharmacological and toxicological profiles. researchgate.netnih.gov Research has shown that while 4-methylaminorex primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, some of its newer analogs, like 4,4'-DMAR, also have potent effects on serotonin (B10506) transporters. researchgate.netresearchgate.net

Current Research Significance of 4-Methylaminorex, trans-(+/-)-

The current research significance of 4-methylaminorex, and specifically the trans-(+/-)- isomer, lies primarily in its use as a reference standard in forensic and toxicological analysis, as well as in neuropharmacological research to understand the mechanisms of stimulant action. nih.govsouthernforensic.org Although the cis-isomer is more commonly associated with recreational use, studies on the trans-isomer are important for a comprehensive understanding of the compound's pharmacology. wikipedia.orgchemeurope.com

Research continues to explore the detailed neurochemical effects of 4-methylaminorex isomers. Studies have shown that it is a potent dopamine-releasing agent. nih.gov Further investigations have aimed to characterize its pharmacokinetic and tissue distribution profiles, revealing differences between the stereoisomers. researchgate.net For instance, the trans-(4R,5R)-isomer has been shown to have a longer elimination half-life and higher bioavailability compared to the other isomers in rats. researchgate.net

The compound also serves as a tool to investigate the structure-activity relationships of monoamine transporter ligands. ncats.io By comparing the effects of the different isomers of 4-methylaminorex and its analogs, researchers can gain insights into the molecular interactions that govern the potency and selectivity of drugs that target the dopamine, norepinephrine, and serotonin transport systems. researchgate.netresearchgate.net This research is valuable for understanding the mechanisms of both therapeutic stimulants and drugs of abuse.

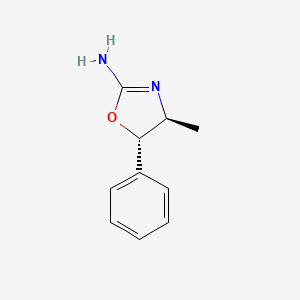

Structure

3D Structure

Propiedades

Número CAS |

2077-59-0 |

|---|---|

Fórmula molecular |

C10H12N2O |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |

Clave InChI |

LJQBMYDFWFGESC-APPZFPTMSA-N |

SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

SMILES isomérico |

C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

SMILES canónico |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

Otros números CAS |

27780-30-9 |

Sinónimos |

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |

Origen del producto |

United States |

Stereochemistry and Isomeric Forms in Chemical Research

Diastereomeric and Enantiomeric Configurations of 4-Methylaminorex (B1203063)

The presence of two chiral centers at the C4 and C5 positions of the 4-methylaminorex molecule results in the existence of four distinct stereoisomers. mdma.cherowid.org These isomers can be categorized into two pairs of diastereomers, known as cis and trans, and each diastereomer exists as a pair of enantiomers. mdma.cherowid.orgwikipedia.org

Cis and Trans Diastereomers

The cis and trans diastereomers of 4-methylaminorex are distinguished by the relative orientation of the methyl group at C4 and the phenyl group at C5. In the cis isomers, these two substituent groups are on the same side of the oxazoline (B21484) ring, while in the trans isomers, they are on opposite sides. mdpi.com This seemingly subtle difference in spatial arrangement leads to measurable distinctions in their physical and chemical properties. mdma.ch

The differentiation between cis and trans isomers can be accomplished through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. mdma.chmdpi.com In ¹H-NMR, the coupling constant between the protons at C4 and C5 (JH4-H5) is a key indicator. The trans isomers typically exhibit a smaller coupling constant (around 7-8 Hz) compared to the cis isomers (around 9-10 Hz). mdma.ch Furthermore, ¹³C-NMR spectra show that in the cis isomers, the methyl group and the aliphatic oxazoline carbons (C4 and C5) are shifted upfield relative to the trans isomers. mdma.chmdpi.com

Individual Optical Isomers

Within each diastereomeric pair, there exist two enantiomers, which are non-superimposable mirror images of each other. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the following four stereoisomers:

trans-(4R,5R)-4-methylaminorex

trans-(4S,5S)-4-methylaminorex

cis-(4R,5S)-4-methylaminorex

cis-(4S,5R)-4-methylaminorex

Research has shown that these individual enantiomers can exhibit different potencies and effects. mdpi.com For instance, studies in rats have indicated that the trans-(4S,5S) isomer is the most potent, followed by the two cis isomers, with the trans-(4R,5R) isomer being the least effective. mdpi.comresearchgate.net

The specific rotation of plane-polarized light is a critical property for differentiating between enantiomers. mdma.cherowid.org Each enantiomer will rotate the light to an equal but opposite degree.

Stereoselective Synthesis Methodologies for Isomer Production

The production of specific stereoisomers of 4-methylaminorex in a laboratory setting relies on stereoselective synthesis methods. A common and convenient approach involves the condensation of the appropriate stereoisomers of 2-amino-1-phenylpropanol with cyanogen (B1215507) bromide. mdma.cherowid.orgvulcanchem.com

Crucially, the stereochemistry of the starting amino alcohol is retained throughout this reaction. mdma.cherowid.org This principle allows for the targeted synthesis of the desired 4-methylaminorex isomer:

The erythro amino alcohol, norephedrine (B3415761), yields the corresponding cis-4-methylaminorex. mdma.cherowid.org

The threo amino alcohol, norpseudoephedrine (B1213554), yields the corresponding trans-4-methylaminorex. mdma.cherowid.org

For example, to synthesize the trans isomers of 4-methylaminorex, one would start with dl-norpseudoephedrine. chemeurope.com Similarly, the synthesis of the (±)-cis isomers is achieved using dl-phenylpropanolamine. wikipedia.org In cases where a specific precursor is not commercially available, it can be synthesized through routes such as benzylic inversion. mdma.cherowid.org

Alternative synthesis routes have also been explored, such as using sodium or potassium cyanate (B1221674) in place of cyanogen bromide, which involves the formation of an intermediate that is then cyclized with concentrated hydrochloric acid. wikipedia.orgchemeurope.com It has been noted that the reaction with cyanate transforms norephedrine into trans-4-methylaminorex, in contrast to the cyanogen bromide method which yields the cis isomer from the same precursor. wikipedia.org

Characterization of Stereochemical Purity in Research Materials

Ensuring the stereochemical purity of a research sample of 4-methylaminorex is paramount for accurate and reproducible scientific investigation. A variety of analytical techniques are employed to identify and quantify the different stereoisomers present in a sample. mdma.chojp.gov

Chromatographic methods are particularly powerful for separating stereoisomers:

Gas Chromatography (GC) can be used to separate and identify the different isomers. mdma.chvulcanchem.comnih.gov

High-Performance Liquid Chromatography (HPLC) , especially using chiral columns, is effective for separating enantiomers. mdpi.comnih.gov For instance, a Lux i-Amylose-1 column has been successfully used for the chiral separation of 4-methylaminorex derivatives. mdpi.comnih.gov

Spectroscopic techniques provide detailed structural information:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for distinguishing between cis and trans diastereomers based on chemical shifts and coupling constants. mdma.chmdpi.comvulcanchem.com

Mass Spectrometry (MS) , including techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides information on the molecular weight and fragmentation patterns, which can aid in identification. mdma.chvulcanchem.comnih.gov

Infrared (IR) Spectroscopy offers information about the functional groups present in the molecule. mdma.ch

Other physical constants also serve as indicators of purity and isomeric form:

Melting Point: Different stereoisomers and their salts often have distinct melting points. mdma.ch

Specific Rotation: This is a key measure to differentiate between enantiomers and assess enantiomeric excess. mdma.cherowid.org

The combination of these analytical methods allows researchers to confirm the identity and stereochemical purity of their 4-methylaminorex samples, ensuring the reliability of their research findings. nih.gov

Synthetic Routes and Chemical Transformations

Established Synthetic Pathways for Trans-4-Methylaminorex

The synthesis of trans-4-methylaminorex can be achieved through several established routes, with the choice of starting material and cyclizing agent being critical in determining the final stereochemistry of the product.

A prominent method for synthesizing trans-4-methylaminorex involves the cyclization of norephedrine (B3415761). One documented approach utilizes potassium cyanate (B1221674) as the cyclizing agent. southernforensic.org In this reaction, norephedrine is treated with potassium cyanate, leading to the formation of a urea (B33335) intermediate, N-(2-hydroxy-1-methyl-2-phenethyl)urea. southernforensic.org Subsequent acid-catalyzed cyclization of this intermediate yields trans-4-methylaminorex. southernforensic.orgmdma.ch This method is noteworthy because it produces the trans isomer, in contrast to the cyanogen (B1215507) bromide route which, when starting with norephedrine, yields the cis isomer. southernforensic.orgmdma.chwikipedia.org

The classic synthesis using cyanogen bromide with norpseudoephedrine (B1213554) as the starting material also yields trans-4-methylaminorex. mdma.chmdma.ch The stereochemistry of the starting amino alcohol is retained during the condensation reaction. erowid.org Therefore, to obtain the trans product using the cyanogen bromide method, one must start with the threo amino alcohol, norpseudoephedrine. erowid.orgmdma.ch

| Starting Material | Cyclizing Agent | Primary Product | Reference |

|---|---|---|---|

| Norephedrine | Potassium Cyanate | trans-4-Methylaminorex | southernforensic.org |

| Norpseudoephedrine | Cyanogen Bromide | trans-4-Methylaminorex | mdma.chmdma.ch |

The control of stereoisomers in the synthesis of 4-methylaminorex (B1203063) is crucial, as different isomers exhibit varying pharmacological potencies. mdpi.com The choice of both the starting phenylpropanolamine isomer (norephedrine or norpseudoephedrine) and the cyclizing agent (cyanogen bromide or potassium cyanate) dictates the resulting stereochemistry. mdma.chwikipedia.orgpsychonautwiki.org

For instance, the reaction of dl-phenylpropanolamine (norephedrine) with cyanogen bromide produces (±)-cis-4-methylaminorex. wikipedia.orgpsychonautwiki.org Conversely, using dl-norephedrine with potassium cyanate results in the formation of (±)-trans-4-methylaminorex. southernforensic.orgwikipedia.org To synthesize the trans isomers using the cyanogen bromide route, dl-norpseudoephedrine is required as the starting material. chemeurope.com

Some synthetic routes may involve the stereochemical inversion of the starting material. For example, norephedrine can be converted to norpseudoephedrine to then be used in the cyanogen bromide synthesis to produce the trans isomer. mdma.chsouthernforensic.org This highlights the versatility and stereospecificity of the available synthetic methodologies.

| Starting Material | Reagent | Resulting Isomer | Reference |

|---|---|---|---|

| dl-Phenylpropanolamine (Norephedrine) | Cyanogen Bromide | (±)-cis-4-Methylaminorex | wikipedia.orgpsychonautwiki.org |

| dl-Norephedrine | Potassium Cyanate | (±)-trans-4-Methylaminorex | southernforensic.orgwikipedia.org |

| dl-Norpseudoephedrine | Cyanogen Bromide | (±)-trans-4-Methylaminorex | chemeurope.com |

Norephedrine-Based Cyclization Chemistry

Synthesis of 4-Methylaminorex Derivatives and Analogs

The core structure of 4-methylaminorex has been modified to produce a range of derivatives and analogs, often to explore structure-activity relationships or to create new psychoactive substances. These modifications typically involve substitutions on the phenyl ring or the methyl group.

Halogenated derivatives of 4-methylaminorex have emerged, with substitutions at the para-position of the phenyl ring being common. researchgate.net Compounds such as 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4Cl-MAR), and 4'-bromo-4-methylaminorex (4Br-MAR) have been synthesized and characterized. nih.gov The synthesis of these compounds often follows similar principles to the parent compound. For example, 4-fluoro-4-methylaminorex (B3025764) can be synthesized from para-fluoro-norephedrine and potassium cyanate. smolecule.com Analytical studies have shown that these synthesized halogenated derivatives predominantly exist in the trans-diastereomeric form as a racemic mixture. nih.govdntb.gov.ua

Ring-substituted analogs of 4-methylaminorex have also been synthesized. One notable example is 4,4′-dimethylaminorex (4,4′-DMAR), which features a methyl group at the para-position of the phenyl ring. europa.eu The synthesis of both cis- and trans-4,4′-DMAR has been reported, adapted from methods used for other aminorex derivatives. europa.eunih.gov For instance, (±)-trans-4,4′-DMAR can be prepared by refluxing 2-amino-1-(4-methylphenyl)propan-1-ol (B2765097) hydrochloride with potassium cyanate, followed by the addition of hydrochloric acid. nih.gov

Another significant analog is 3',4'-methylenedioxy-4-methylaminorex (MDMAR). The synthesis and characterization of both cis- and trans-MDMAR have been described in the scientific literature. nih.gov These syntheses allow for the investigation of how the addition of a methylenedioxy ring influences the compound's properties.

Halogenated Derivatives

Chemical Stability and Isomerization Research (e.g., cis-trans conversion)

Research into the chemical stability of 4-methylaminorex and its derivatives has revealed the potential for isomerization under certain conditions. For example, studies on MDMAR have shown that exposure of the cis-isomer to mobile phase conditions used in high-performance liquid chromatography (acetonitrile/water with formic acid) can induce a conversion to the trans-isomer. nih.gov This observation is significant for analytical and forensic chemistry, as the analytical method itself could alter the isomeric composition of a sample. In contrast, this conversion was not observed when the same sample was analyzed using gas chromatography. nih.gov This suggests that the stability of the isomers is dependent on the chemical environment.

Pharmacological Mechanisms and Molecular Targets

Monoamine Transporter System Interactions

4-Methylaminorex (B1203063) acts as a potent monoamine releasing agent. wikipedia.org Its primary mechanism involves inducing the release of dopamine (B1211576) and norepinephrine (B1679862), with a less pronounced effect on serotonin (B10506). wikipedia.org This action is achieved through substrate-type activity at the respective transporters, causing a reversal of their normal function. ljmu.ac.uk

4-Methylaminorex is recognized as a potent and selective dopamine releasing agent. wikipedia.org It functions as a substrate for the dopamine transporter (DAT), leading to the reverse transport of dopamine. ljmu.ac.uk This activity is a key contributor to its stimulant effects. ncats.iosmolecule.com Studies using rat brain synaptosomes have identified (±)-cis-4,4′-DMAR, a related compound, as a potent and efficacious substrate-type releaser at DAT. nih.gov All four stereoisomers of 4-methylaminorex have been shown to increase extracellular dopamine levels, with the exception of the trans-4R,5R isomer. uni.lu The rank order of potency for this effect is trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R. uni.luresearchgate.net

Similar to its effects on dopamine, 4-methylaminorex is a potent substrate for the norepinephrine transporter (NET). ncats.io This results in the release of norepinephrine. wikipedia.org The cis-isomer of 4,4'-DMAR has demonstrated potent substrate-type releasing activity at NET. ljmu.ac.uk The potency of (±)-cis-4,4′-DMAR at NET has been shown to be comparable to that of other psychostimulant drugs like d-amphetamine and aminorex. nih.gov

The interaction of 4-methylaminorex with the serotonin transporter (SERT) is more complex and shows significant differences between its stereoisomers. While it generally has weaker effects on serotonin compared to dopamine and norepinephrine, some isomers exhibit notable activity. wikipedia.org For instance, (±)-cis-4,4′-DMAR is a potent and efficacious substrate-type releaser at SERT. nih.govljmu.ac.uk In contrast, the trans-isomer of 4,4'-DMAR acts as a serotonin uptake blocker rather than a releaser, displaying a "hybrid" profile of a catecholamine releaser with 5-HT uptake blocking properties. ljmu.ac.ukeuropa.eu Studies on the stereoisomers of 4-methylaminorex revealed that all but the trans-4R,5R isomer elevated extracellular 5-HT levels, with the cis-4S,5R isomer being the most potent. uni.lu

Interactive Table: Monoamine Transporter Activity of 4-Methylaminorex and Related Compounds

| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) | Primary Mechanism at SERT |

|---|---|---|---|---|

| (±)-cis-4-MAR | 1.7 ± 0.2 | 4.8 ± 0.9 | 53.2 ± 6.8 | Releaser |

| (±)-cis-4,4′-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | Releaser |

| (±)-trans-4,4′-DMAR | 24.4 | 31.6 | 59.9 | Uptake Blocker |

| d-Amphetamine | 5.5 ± 0.5 | 8.2 ± 1.6 | 2602 ± 494 | Releaser |

| Aminorex | 9.1 ± 0.9 | 15.1 ± 3.5 | 414 ± 78 | Releaser |

Data derived from studies on rat brain synaptosomes. nih.goveuropa.eu

Norepinephrine Transporter (NET) Substrate Activity

Comparative Pharmacodynamics of Stereoisomers on Neurotransmitter Systems

4-Methylaminorex has four stereoisomers: (±)-cis and (±)-trans. ncats.io Research has revealed marked differences in the activity and potency between these isomers. ljmu.ac.uk Neurochemical studies have identified the trans-4S,5S-isomer as the most potent, followed by the equally effective cis-isomers, with the trans-4R,5R-isomer being relatively inactive. ncats.iouni.lu

In terms of elevating extracellular dopamine, the order of potency is trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R. uni.luresearchgate.net For elevating serotonin, the order is cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R. uni.luresearchgate.net These differences in neurochemical efficacy are attributed to pharmacodynamic rather than pharmacokinetic factors, as brain concentrations of the isomers did not correlate with their effects. uni.luresearchgate.net The ability to elevate extracellular dopamine and 5-HT levels is associated with the S-configuration. julkari.fi

Investigation of Downstream Signaling Pathways (e.g., involvement of dopamine receptors)

The behavioral effects of 4-methylaminorex isomers are linked to the drug-induced release of dopamine and, at higher doses of the more effective isomers, also to serotonin. uni.luresearchgate.net The rewarding properties of all four stereoisomers have been demonstrated, with the brain's dopaminergic system playing a key role. nih.gov

Studies have shown that both dopamine D1 and D2 receptor antagonists can attenuate the rewarding effects of 4-methylaminorex. nih.gov The stimulation of D1-like receptors (D1 and D5) leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA). mdpi.com Conversely, activation of D2-like receptors (D2, D3, and D4) inhibits this pathway. mdpi.com These downstream signaling cascades regulate neuronal excitability and synaptic plasticity, which are fundamental to the behavioral outcomes of dopamine release. mdpi.com

Preclinical Models for Receptor Interaction Studies

Preclinical studies investigating the receptor interactions of 4-methylaminorex have primarily utilized in vitro and in vivo models. In vitro studies often employ rat brain synaptosomes to assess monoamine transporter activity. nih.goveuropa.eu These preparations allow for the measurement of neurotransmitter release and uptake inhibition in a controlled environment. ncats.io

For in vivo studies, microdialysis in conscious, freely moving rats is a common technique used to measure extracellular levels of dopamine and serotonin in specific brain regions, such as the nucleus accumbens. ljmu.ac.ukuni.lu This method allows for the correlation of neurochemical changes with behavioral observations. uni.lu The conditioned place preference test is another valuable preclinical model used to evaluate the rewarding and abuse potential of the different stereoisomers of 4-methylaminorex. nih.gov

Structure Activity Relationships Sar

Correlating Structural Modifications with Monoamine Transporter Affinity

The affinity of 4-methylaminorex (B1203063) for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is sensitive to structural modifications. The parent compound, aminorex, is a potent releasing agent at DAT and NET with significantly weaker activity at SERT. nih.govnih.govd-nb.info

The addition of a methyl group at the 4-position of the oxazoline (B21484) ring to create 4-methylaminorex (4-MAR) maintains high potency at DAT and NET but substantially increases its potency as a serotonin releaser compared to aminorex. nih.gov This suggests the 4-methyl group enhances interaction with SERT. Despite this increase, 4-MAR still displays a preference for catecholamine transporters. researchgate.net

Further modification, such as adding a second methyl group to the phenyl ring at the para- (or 4'-) position, creates 4,4'-dimethylaminorex (B145552) (4,4'-DMAR). This structural change dramatically alters the compound's pharmacological profile. While potency at DAT and NET remains high and comparable to aminorex and 4-MAR, the potency at SERT is immensely increased. nih.gov This results in a potent, non-selective monoamine releasing agent that strongly affects all three transporters. drugsandalcohol.ieljmu.ac.ukeuropa.eu The DAT/SERT selectivity ratio, an indicator of preference for the dopamine transporter over the serotonin transporter, illustrates this shift clearly: aminorex has a ratio of 45, 4-MAR has a ratio of 31, and 4,4'-DMAR has a ratio of just 2. nih.gov This demonstrates that para-substitution on the phenyl ring significantly reduces selectivity for DAT over SERT. nih.govresearchgate.net

The stereochemistry of these derivatives also plays a crucial role. For instance, while (±)-cis-4,4'-DMAR is a potent substrate-type releaser at all three transporters, (±)-trans-4,4'-DMAR acts as a releaser at DAT and NET but functions as a serotonin uptake inhibitor (blocker) at SERT, showcasing a hybrid pharmacological profile. ljmu.ac.ukeuropa.eunih.gov

SAR of Halogenated and Ring-Substituted 4-Methylaminorex Derivatives

Substitution on the phenyl ring of the 4-methylaminorex scaffold, particularly with halogen atoms, is a common structural modification that significantly influences pharmacological activity. mdpi.com These modifications alter the electronic properties of the molecule, which in turn affects its binding affinity and functional activity at monoamine transporters.

Studies on para-halogenated amphetamines and cathinones have shown that such substitutions generally lead to enhanced serotonergic properties. researchgate.net This trend appears to hold for the 4-methylaminorex series as well. For example, the addition of a fluorine, chlorine, or bromine atom at the 4'-position (para-position) of the phenyl ring creates derivatives like 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR). mdpi.comnih.gov While detailed pharmacological data for these specific halogenated 4-MAR derivatives is still emerging, analysis of seized samples has shown that they are often synthesized as the (±)-trans diastereomer. mdpi.comnih.gov

The general principle observed in related phenethylamine (B48288) classes is that para-substitution decreases the selectivity for DAT over SERT. nih.gov For instance, 4-fluoroamphetamine displays more potent serotonergic activity compared to its non-halogenated parent compound. researchgate.net The nature of the halogen also matters; methyl, ethyl, and bromo groups at the para-position tend to enhance serotonergic properties more than a fluoro group does. researchgate.net

Another significant ring-substituted analog is 3',4'-methylenedioxy-4-methylaminorex (MDMAR). Like its structural relative MDMA, MDMAR isomers are potent releasers at DAT and NET. nih.gov The cis and trans isomers of MDMAR are also efficacious releasing agents at SERT. nih.gov This contrasts with some other aminorex derivatives, like trans-4,4'-DMAR, which acts as a SERT blocker. nih.gov These findings underscore that the type and position of ring substitution are critical determinants of both potency and the mechanism of action (releaser vs. inhibitor) at the serotonin transporter.

Computational and In Silico Approaches to SAR Prediction

Computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are increasingly used to predict the biological activity of new psychoactive substances like 4-methylaminorex and its analogs. tandfonline.com These in silico approaches allow researchers to model the interactions between a ligand and its protein target, providing insights into the structural determinants of binding affinity and functional activity.

For monoamine transporter ligands, homology modeling is a crucial tool, as crystal structures for human transporters can be difficult to obtain. mdpi.com Models of DAT, NET, and SERT, often based on related bacterial transporter structures, are used for docking studies to predict how compounds like 4-methylaminorex fit into the transporter binding sites. mdpi.com For example, a docking study of 4-methylaminorex at a DAT model yielded a binding energy of -6.09 kcal/mol, providing a quantitative estimate of its binding affinity. yok.gov.tr

QSAR models build mathematical relationships between the chemical structures of a series of compounds and their measured biological activities. mdpi.comniph.go.jp These models can then be used to predict the activity of novel, unsynthesized compounds. For related stimulants like synthetic cathinones, QSAR studies have helped to formulate general rules: 2-position (ortho) substitutions on the phenyl ring often result in lower potency, while 3- (meta) and 4- (para) substitutions are generally more potent. researchgate.net Specifically, para-substitution tends to produce more serotonergic compounds, while meta-substitution leads to lower DAT/SERT selectivity ratios. researchgate.net

These computational approaches are valuable for prioritizing which novel derivatives to synthesize and test in vitro and for providing a theoretical framework to understand the experimental SAR data for the 4-methylaminorex class of compounds. tandfonline.com

Compound Names Mentioned

Analytical Chemistry and Bioanalytical Methodologies

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic methods are fundamental for separating the stereoisomers of 4-Methylaminorex (B1203063) and quantifying them in various matrices. researchgate.net The presence of two chiral centers in 4-Methylaminorex results in four possible stereoisomers: (±)-cis and (±)-trans. nih.govmdma.ch

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of 4-Methylaminorex. vulcanchem.comojp.gov It is effective for separating and identifying the different isomers of the compound. vulcanchem.com For quantitative analysis, derivatization of the isomers, such as creating tert-butyldimethylsilyl derivatives, is often employed to improve their chromatographic behavior and detection sensitivity. researchgate.netnih.gov This method has been successfully applied to determine the concentrations of cis- and trans-4-Methylaminorex in biological samples like plasma, urine, and tissue. researchgate.netnih.gov

In a typical GC-MS analysis, an electron ionization (EI) source is used. mdma.ch The resulting mass spectra for the cis and trans diastereomers are virtually identical under 70-eV EI conditions. mdma.ch Key fragment ions observed include those corresponding to the loss of a methyl group (m/z 161.0715), loss of carbonylamine (m/z 132.0813), and the base peak at m/z 70.0531, which corresponds to the loss of benzaldehyde. mdma.ch Other significant ions include a tropylium (B1234903) ion (m/z 91.0548) and a phenyl ion (m/z 77.0391). mdma.ch

A study on the excretion of trans-4-methylaminorex in rat urine utilized GC/MS for quantitative measurement. wikipedia.orgchemeurope.com Additionally, GC-MS has been used to analyze dialysate samples to quantify cis- and trans-4-methylaminorex as tert-butyldimethylsilyl derivatives. researchgate.net

Table 1: GC-MS Parameters for 4-Methylaminorex Analysis

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | 161 (M-CH3), 132 (M-CONH2), 91 (C7H7), 77 (C6H5), 70 (base peak) |

| Application | Quantification in plasma, urine, tissue, and microdialysis samples |

This table is based on data from multiple sources. researchgate.netmdma.chnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Method Development

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) offers high sensitivity and selectivity for the analysis of 4-Methylaminorex and its derivatives. nih.govresearchgate.net These methods are particularly valuable for analyzing complex biological matrices.

LC-HRMS has been instrumental in the characterization of novel halogenated derivatives of 4-methylaminorex, confirming their trans diastereomeric form. nih.govmdpi.com In such analyses, a common setup involves a C18 column with a gradient elution using water and acetonitrile (B52724), both containing formic acid. nih.govmdpi.com High-resolution mass spectrometers, like the Q Exactive Hybrid Quadrupole-Orbitrap, allow for the accurate mass measurement of the protonated molecular ions, which is crucial for confirming the elemental composition of the compounds. nih.govmdpi.com For instance, the molecular formula of a para-fluorinated derivative was deduced from its m/z value. nih.gov

A validated LC-MS/MS method has been developed for the quantification of cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) in rat and human plasma. researchgate.netunivr.it This method utilized a Kinetex C18 column with gradient elution and positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. univr.it The high recovery and negligible matrix effect of this method make it suitable for pharmacokinetic studies. univr.it

Table 2: LC-MS/MS and LC-HRMS Parameters for 4-Methylaminorex Analysis

| Parameter | LC-MS/MS (for cis-4,4'-DMAR) | LC-HRMS (for halogenated derivatives) |

|---|---|---|

| Column | Kinetex C18 | Poroshell 120 EC-C18 |

| Mobile Phase | Water and acetonitrile with 0.1% formic acid | Water and acetonitrile with 0.1% formic acid |

| Ionization Mode | ESI+ (MRM) | HESI+ (Full scan and ddMS²) |

| Mass Analyzer | Triple Quadrupole | Q Exactive Hybrid Quadrupole-Orbitrap |

| Application | Quantification in plasma | Characterization of new derivatives |

This table is based on data from multiple sources. nih.govmdpi.comunivr.it

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Due to the presence of stereoisomers with potentially different pharmacological activities, the enantiomeric separation of 4-Methylaminorex is of significant importance. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to resolve and determine the enantiomeric purity of 4-Methylaminorex and its analogs. nih.govmdpi.com

Studies have successfully employed chiral HPLC with ultraviolet (UV) detection to demonstrate that commercially available halogenated derivatives of 4-methylaminorex are sold as racemic mixtures of the trans diastereomer. nih.govmdpi.com A common stationary phase for this purpose is a polysaccharide-based chiral selector, such as a Lux i-Amylose-1 column. nih.govmdpi.com The mobile phase often consists of a mixture of n-hexane, isopropanol, and diethylamine. nih.govmdpi.com The separation factor (α) and chromatographic resolution (Rs) are key parameters used to evaluate the effectiveness of the chiral separation. mdpi.com It has been observed that the size of the halogen substituent can influence the chromatographic behavior, with larger halogens leading to increased retention times and resolution. mdpi.com

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide detailed structural information, which is essential for the unambiguous identification of 4-Methylaminorex and its isomers. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 4-Methylaminorex and its derivatives, particularly for differentiating between stereoisomers. nih.govvulcanchem.com Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed to assign the proton and carbon resonances. nih.govmdpi.com

NMR analysis has been crucial in confirming that certain synthesized or seized samples of 4-methylaminorex derivatives exist exclusively in the trans-form. nih.govmdpi.com The comparison of chemical shift values with literature data for known diastereomeric pairs allows for the determination of the relative stereochemistry. nih.gov For example, the chemical shifts for protons and carbons at positions C-2, C-4, and C-5 can distinguish between the cis and trans series. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Values (δ, ppm) for trans-4-Methylaminorex Derivatives in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | - | ~158 |

| C-4 | ~3.5 | ~60 |

| C-5 | ~4.8 | ~85 |

| Methyl (on C-4) | ~1.2 | ~15 |

| Phenyl | ~7.3 | ~126-138 |

Note: These are approximate values and can vary slightly depending on the specific derivative and experimental conditions. This table is compiled from general findings in the literature. nih.govmdma.ch

High-Resolution Mass Spectrometry for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition and identifying unknown compounds. nih.govvulcanchem.com This technique is often used in conjunction with liquid chromatography (LC-HRMS). nih.govresearchgate.net

HRMS analysis has been successfully used to characterize novel halogenated 4-methylaminorex derivatives. nih.govmdpi.com By obtaining the exact mass of the protonated molecule, the molecular formula can be confidently determined. For example, in the analysis of a para-fluorinated derivative, the measured exact mass was 194.0858, which corresponded to the theoretical mass of C₁₀H₁₁FN₂O with a very small mass error, thus confirming its elemental composition. The isotopic patterns observed in the mass spectra are also characteristic and can indicate the presence of specific halogen atoms like chlorine or bromine. nih.govmdpi.com

In addition to confirming the molecular formula, HRMS can provide information about the fragmentation of the molecule, which aids in structural elucidation. mdma.ch The diastereomeric cis and trans free bases of 4-methylaminorex show virtually identical mass spectra under electron impact ionization. mdma.ch

Immunoassay Development and Validation for Research Purposes

The development of immunoassays for research purposes provides a valuable tool for the high-throughput screening of biological samples. These assays are designed to offer a rapid and cost-effective preliminary method for detecting the presence of a target analyte before more complex and definitive confirmatory analyses, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed. nih.govnih.gov For a compound like trans-(+/-)-4-methylaminorex, the development of a specific immunoassay presents both significant challenges and opportunities for research.

A primary challenge in the analysis of 4-methylaminorex and its derivatives is the lack of commercially available, specific immunoassays. ljmu.ac.ukeuropa.eu Research has shown that existing immunoassays designed for amphetamine and methamphetamine can exhibit some level of cross-reactivity with 4-methylaminorex isomers. nih.govresearchgate.net However, this detection is often unreliable and varies between different commercial assay kits. nih.gov A study involving the urine of rats treated with 4-methylaminorex isomers found that only some on-site immunoassays detected the compound, typically yielding a positive result for amphetamine or methamphetamine. nih.govresearchgate.net This non-specific binding underscores the need for developing highly selective antibodies for research applications.

The foundation of any immunoassay is the antibody, which can be either polyclonal or monoclonal. nih.govbosterbio.com The choice between these two types of antibodies is a critical step in the development of a new assay and is dictated by the desired performance characteristics, such as specificity and consistency. bosterbio.comthermofisher.com

Polyclonal Antibodies: These are produced by different B cell clones within an animal and comprise a mixture of immunoglobulins that recognize multiple epitopes on the target antigen. bosterbio.comevitria.com This heterogeneity can be advantageous for detecting low concentrations of a target protein and often results in a more robust signal. evitria.com However, a significant drawback is the inherent variability between different batches, which can lead to reproducibility issues in standardized research assays. nih.gov

Monoclonal Antibodies: In contrast, monoclonal antibodies are produced by a single B cell clone and are highly specific to a single epitope. thermofisher.comtechnologynetworks.com This homogeneity ensures a consistent and potentially inexhaustible supply of a reagent with exquisite specificity and low cross-reactivity. nih.govthermofisher.com For research purposes, where accuracy and reproducibility are paramount, monoclonal antibodies are generally the preferred choice for developing standardized and reliable immunoassay systems. nih.gov

Table 1: Comparison of Antibody Types for Immunoassay Development

| Feature | Monoclonal Antibodies | Polyclonal Antibodies |

|---|---|---|

| Source | Single clone of B cells (Hybridoma) bosterbio.comthermofisher.com | Multiple clones of B cells bosterbio.comthermofisher.com |

| Specificity | Binds to a single, specific epitope thermofisher.com | Binds to multiple epitopes bosterbio.com |

| Consistency | High batch-to-batch consistency nih.govbosterbio.com | Low batch-to-batch consistency bosterbio.com |

| Production Time | Long (e.g., 6+ months) bosterbio.com | Short (e.g., 3-4 months) bosterbio.com |

| Cost | High bosterbio.comthermofisher.com | Low bosterbio.comevitria.com |

| Application | Ideal for standardized diagnostic assays (ELISA, Western Blot) and therapeutics requiring high specificity. thermofisher.com | Useful for general research applications where high sensitivity is needed and for detecting denatured proteins. evitria.com |

The validation of a newly developed immunoassay for trans-(+/-)-4-methylaminorex would be essential to ensure its reliability for research. This process involves establishing key performance parameters. A study validating an ELISA for amphetamine and MDMA provides a framework for the necessary validation steps, which include determining sensitivity, specificity, and optimal cut-off values through the analysis of a significant number of samples. nih.gov

A critical component of validation is an extensive cross-reactivity study. For a 4-methylaminorex assay, this would involve testing the antibodies against a panel of structurally related compounds to quantify their potential for interference. This includes other aminorex derivatives, isomers of 4-methylaminorex, and common amphetamine-type stimulants. mdpi.com The goal is to develop an assay with high specificity for trans-(+/-)-4-methylaminorex while minimizing signals from other substances.

Table 2: Research Findings on Immunoassay Cross-Reactivity with 4-Methylaminorex

| Immunoassay Target | Findings | Implication for Research | Source |

|---|---|---|---|

| Amphetamine/ Methamphetamine | Isomers of 4-methylaminorex were detected in rat urine by some, but not all, on-site immunoassays. nih.govresearchgate.net | Existing screening tests are unreliable for specific detection and can lead to ambiguous results. | nih.govresearchgate.net |

| 4,4′-DMAR | As of 2014, no specific immunoassay field test was available. Preliminary ELISA screening in one case pointed to amphetamines, but confirmatory LC-MS/MS identified 4,4'-DMAR. ljmu.ac.ukeuropa.eu | Highlights the risk of misidentification and the critical need for confirmatory analysis following a presumptive positive immunoassay screen. | ljmu.ac.ukeuropa.eu |

Metabolism and Pharmacokinetic Studies in Preclinical Research

In Vivo Pharmacokinetic Profiles of Stereoisomers in Animal Models

Research in animal models, predominantly rats, has revealed significant stereoselectivity in the pharmacokinetic properties of 4-methylaminorex (B1203063). These studies typically involve administering individual isomers intravenously, intraperitoneally, or orally and subsequently measuring their concentrations in blood and various tissues over time.

Studies in male Wistar rats have demonstrated that the four stereoisomers of 4-methylaminorex—(±)-cis and (±)-trans—exhibit distinct pharmacokinetic profiles. researchgate.netnih.gov Following administration, the isomers are absorbed and distributed to tissues, with subsequent elimination from the body.

A key finding is the significant difference in the elimination half-life and bioavailability of the trans-(4R,5R)-isomer compared to the other three isomers (trans-(4S,5S), cis-(4R,5S), and cis-(4S,5R)). researchgate.netnih.gov The trans-(4R,5R)-isomer displays a notably longer elimination half-life, approximately 3-fold longer than the other isomers, and demonstrates significantly higher oral bioavailability. researchgate.netnih.govecddrepository.org While the trans-(4S,5S), cis-(4R,5S), and cis-(4S,5R) isomers show comparable kinetic behavior with elimination half-lives ranging from 35 to 42 minutes, the trans-(4R,5R)-isomer's half-life is between 118 and 169 minutes. researchgate.netnih.gov

Oral bioavailability also varies considerably among the isomers. The trans-(4R,5R)-isomer has high oral bioavailability (83%), whereas the other isomers show much lower oral bioavailability, ranging from 4% to 16%. researchgate.netnih.gov Intraperitoneal bioavailability is also highest for the trans-(4R,5R)-isomer at 100%, compared to 32-57% for the other isomers. researchgate.netnih.gov These differences highlight the profound impact of stereochemistry on the absorption and elimination of 4-methylaminorex.

Pharmacokinetic Parameters of 4-Methylaminorex Stereoisomers in Rats

| Stereoisomer | Elimination Half-Life (min) | Oral Bioavailability (%) | Intraperitoneal Bioavailability (%) |

|---|---|---|---|

| trans-(4R,5R) | 118-169 | 83 | 100 |

| trans-(4S,5S) | 35-42 | 4-16 | 32-57 |

| cis-(4R,5S) | 35-42 | 4-16 | 32-57 |

| cis-(4S,5R) | 35-42 | 4-16 | 32-57 |

Following administration in rats, 4-methylaminorex isomers distribute to various tissues. The highest concentrations are consistently observed in the kidney, followed by the liver, brain, and muscle, with the lowest concentrations found in fat and blood. researchgate.netnih.govresearchgate.net The elimination half-lives of the stereoisomers from these tissues are generally similar to their elimination half-lives in the blood. researchgate.netnih.gov

Despite its psychostimulant effects, studies on the related compound cis-4,4'-DMAR suggest it is lipophilic enough to readily cross the blood-brain barrier. researchgate.net However, for 4-methylaminorex itself, while it does penetrate the brain, the metabolic conversion to norephedrine (B3415761) and norpseudoephedrine (B1213554) does not appear to result in pharmacologically significant amounts of these metabolites in the brain. researchgate.netnih.govresearchgate.net This suggests that the central effects of 4-methylaminorex are primarily due to the parent compound rather than its metabolites.

Absorption, Distribution, and Elimination Kinetics

In Vitro Metabolic Turnover Studies (e.g., with Liver Microsomes)

In vitro studies using pooled human liver microsomes (pHLM) and recombinant cytochrome P450 (CYP) isoforms have been conducted to investigate the metabolic pathways of related compounds like 4,4'-DMAR. researchgate.netresearchgate.net These studies help to identify the specific enzymes responsible for metabolism. For 4,4'-DMAR, CYP2D6 was identified as the principal isoenzyme involved in its phase I metabolic reactions, which include hydrolysis, carboxylation, hydroxylation, and carbonylation. researchgate.net While specific data for trans-(+/-)-4-methylaminorex is less detailed, these findings for a structurally similar compound suggest that CYP enzymes, particularly CYP2D6, are likely key players in its metabolism.

Influence of Stereochemistry on Metabolic Pathways

The stereochemical configuration of 4-methylaminorex significantly influences its metabolic fate. The notable differences in the pharmacokinetic parameters, such as the longer elimination half-life and higher bioavailability of the trans-(4R,5R)-isomer, strongly suggest stereoselective metabolism. researchgate.netnih.govecddrepository.org This implies that the metabolic enzymes, likely CYP isoforms, interact with each stereoisomer differently, leading to varying rates of metabolic clearance.

Neuropharmacological and Behavioral Research Models

Locomotor Activity and Behavioral Phenotyping in Rodent Models

In rodent models, trans-(+/-)-4-Methylaminorex has been shown to produce a dose-dependent increase in locomotor activity. researchgate.net This stimulant effect is a hallmark of many psychostimulant drugs and is often used as a primary behavioral measure of their activity. Studies have demonstrated that the administration of the stereoisomers of 4-methylaminorex (B1203063), including the trans-(4S,5S) isomer, results in significant increases in locomotor activity in rats. researchgate.net The behavioral effects, including increased motor activity, are thought to be primarily related to the drug-induced release of dopamine (B1211576). nih.gov At higher doses, serotonergic systems may also play a role in the observed behavioral phenotype. nih.gov

Research comparing the different stereoisomers has revealed variations in their potency to induce locomotor activation. The trans-(4S,5S) isomer is recognized as the most potent in this regard, followed by the cis-isomers, with the trans-(4R,5R) isomer being relatively ineffective. ljmu.ac.uk This increased locomotor activity is a key component of the behavioral phenotyping of the compound, providing insight into its stimulant properties. researchgate.net

Discriminative Stimulus Properties Studies

Drug discrimination studies in animals are a valuable tool for assessing the subjective effects of a compound and predicting its abuse liability in humans. In these studies, animals are trained to distinguish between the effects of a known drug and a placebo (saline). The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.

Research has consistently shown that 4-methylaminorex generalizes to the discriminative stimulus effects of S(+)-amphetamine in rats. wikipedia.orgresearchgate.netchemeurope.com This suggests that 4-methylaminorex produces amphetamine-like subjective effects. wikipedia.orgresearchgate.netchemeurope.com Further studies examining the individual stereoisomers have found that all four isomers generalize to the amphetamine stimulus. wikipedia.orgresearchgate.net The relative potencies of the optical isomers in these studies were determined to be: trans(4S,5S) > cis(4S,5R) = cis(4R,5S) > trans(4R,5R). researchgate.netnih.gov

In addition to amphetamine, 4-methylaminorex has also been shown to generalize to the stimulus effects of cocaine in rats, further highlighting its psychostimulant properties and potential for abuse. wikipedia.orgchemeurope.com

Preclinical Models for Investigating Reinforcing Effects (e.g., Conditioned Place Preference, Self-Administration paradigms)

The reinforcing effects of a drug, or its ability to act as a reward, are a critical factor in its potential for abuse. Preclinical models such as conditioned place preference (CPP) and intravenous self-administration are widely used to evaluate these properties.

In the CPP paradigm, the rewarding effects of a drug are inferred from an animal's preference for an environment previously paired with the drug's administration. Studies using this method have demonstrated that all four stereoisomers of 4-methylaminorex, including the trans-(+/-)- form, are capable of inducing a conditioned place preference in rats. nih.govresearchgate.netcapes.gov.br This indicates that the compound possesses rewarding properties. Interestingly, these studies found no significant differences in the potency of the four isomers to produce this effect. nih.govcapes.gov.br The rewarding effects observed in the CPP studies were attenuated by the administration of dopamine D1 and D2 receptor antagonists, suggesting the involvement of the brain's dopaminergic system in the rewarding properties of 4-methylaminorex. nih.gov

Intravenous self-administration studies in primates have provided further evidence of the reinforcing effects of 4-methylaminorex. In these experiments, animals will learn to perform a specific response (e.g., press a lever) to receive an infusion of the drug. Research has shown that cis-4-methylaminorex can maintain self-administration behavior in primates at levels above those of a vehicle control, indicating its reinforcing efficacy. wikipedia.org

In Vivo Microdialysis for Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique that allows for the real-time measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. This method has been instrumental in elucidating the neurochemical mechanisms underlying the behavioral effects of trans-(+/-)-4-Methylaminorex.

Studies utilizing in vivo microdialysis in the nucleus accumbens of rats have shown that the isomers of 4-methylaminorex significantly elevate the extracellular levels of dopamine and, to a lesser extent, serotonin (B10506) (5-HT). nih.govresearchgate.net The rank order of potency for increasing dopamine levels was found to be trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R. nih.gov For serotonin, the order of potency was slightly different: cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R. nih.gov These findings strongly suggest that the stimulant and rewarding effects of 4-methylaminorex are mediated by its ability to increase the release of these key monoamine neurotransmitters. nih.gov The data also indicate that the behavioral effects are primarily linked to dopamine release, with serotonin contributing at higher doses of the more potent isomers. nih.gov

Molecular Neuropharmacological Investigations in Brain Regions

Molecular neuropharmacological studies have provided a deeper understanding of the interactions between trans-(+/-)-4-Methylaminorex and its molecular targets within the brain. These investigations have focused on its effects on monoamine transporters and receptor binding.

It has been established that 4-methylaminorex acts as a potent releasing agent for monoamine neurotransmitters. wikipedia.org Specifically, it is a norepinephrine-dopamine releasing agent with weaker effects on serotonin. wikipedia.org In vitro studies using rat brain synaptosomes have determined the half-maximal effective concentration (EC₅₀) values for inducing monoamine release.

EC₅₀ values for monoamine release by 4-Methylaminorex in rat brain synaptosomes. wikipedia.org A lower EC₅₀ value indicates a higher potency.

These data highlight that 4-methylaminorex is a particularly potent and selective dopamine releasing agent. wikipedia.org Unlike many other monoamine releasing agents, 4-methylaminorex is inactive at the trace amine-associated receptor 1 (TAAR1) in rodents. wikipedia.org The lack of TAAR1 agonism may enhance its monoaminergic effects compared to other stimulants that also act as TAAR1 agonists. wikipedia.org

Investigations into specific brain regions, such as the neostriatum, have revealed that acute administration of 4-methylaminorex leads to significant changes in dopamine metabolism, including a substantial increase in homovanillic acid levels. nih.gov These molecular findings are consistent with the behavioral and in vivo microdialysis data, confirming that the primary mechanism of action of 4-methylaminorex involves the enhanced release of dopamine in key brain regions associated with reward and motor control. nih.govnih.gov

Future Research Directions and Theoretical Perspectives

Advanced Computational Modeling for Drug-Receptor Interactions

Future research will increasingly rely on advanced computational modeling to elucidate the complex interactions between 4-Methylaminorex (B1203063) isomers and their biological targets. Techniques such as molecular docking and dynamic simulations can predict the binding affinity and orientation of the compound within the active sites of monoamine transporters. This in silico approach is instrumental in refining structure-activity relationships (SAR). psu.edu

By modeling how structural modifications—such as the introduction of a fluorine atom to create derivatives like 4-Fluoro-4-methylaminorex (B3025764) smolecule.com—alter the physicochemical properties and binding efficacy, researchers can better anticipate the pharmacological profile of novel analogues. These computational predictions can guide the synthesis of new compounds and prioritize them for further in vitro and in vivo testing, streamlining the research process.

Development of New Research Tools and Methodologies

The accurate characterization and quantification of 4-Methylaminorex and its derivatives are fundamental to research. The development of more sophisticated and sensitive analytical tools remains a priority. While established methods are effective, ongoing refinement is necessary to contend with the growing number of complex analogues. researchgate.net

Key areas of development include enhancing chromatographic techniques for the precise separation of stereoisomers, as pharmacological activity can differ significantly between them. vulcanchem.commdpi.com For instance, studies in rats have shown that the trans-(4S,5S) isomer of 4-methylaminorex has the most potent stimulus properties. mdpi.com Advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy methods are crucial for unambiguous structural elucidation of new derivatives that appear on the market. researchgate.netdrugsandalcohol.ie The development of specific quantitative assays for biological matrices, such as the gas chromatography/mass spectrometry (GC/MS) method for detecting cis- and trans-isomers in plasma and urine, is vital for pharmacokinetic studies. researchgate.net

Interactive Table: Analytical Methods for 4-Methylaminorex Research

| Method | Application | Purpose | References |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isomer Separation & Quantification | Effective for separating and identifying different isomers and for quantitative determination in biological samples. | vulcanchem.comresearchgate.net |

| Liquid Chromatography (LC) / UHPLC-HRMS | Quantitative Analysis & Characterization | Used for quantitative analysis of the compound, its metabolites, and for characterizing new derivatives. | vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed structural information, crucial for distinguishing between stereoisomers and confirming structures of new analogues. | smolecule.comvulcanchem.comdrugsandalcohol.ie |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomer Separation | Specifically used to separate and analyze the different enantiomers of 4-methylaminorex and its derivatives. | researchgate.netmdpi.com |

| Infrared Spectroscopy (FTIR) | Solid-Phase Identification | Used to identify the compound in its solid form. | vulcanchem.com |

Exploration of Novel Pharmacological Targets and Mechanisms (beyond primary monoamine transporters)

While the primary mechanism of 4-Methylaminorex involves potent action as a releasing agent at norepinephrine (B1679862) and dopamine (B1211576) transporters (NET and DAT) with weaker effects on the serotonin (B10506) transporter (SERT), the possibility of interaction with other targets warrants further investigation. researchgate.netwikipedia.org Amphetamine-related compounds are known to sometimes interact with other neuronal proteins, including vesicular monoamine transporters (VMATs) and trace amine-associated receptors (TAARs). psu.edumdpi.com

However, initial studies indicate that 4-Methylaminorex and its analogue 4,4'-DMAR are inactive at the mouse and rat trace amine-associated receptor 1 (TAAR1). wikipedia.org This is a significant finding, as TAAR1 activation can constrain the effects of other monoamine releasers. The lack of TAAR1 agonism in aminorex analogues might contribute to their distinct pharmacological profile. wikipedia.org Furthermore, research has shown that the binding affinities of aminorex derivatives at various monoamine receptors (as distinct from transporters) are negligible. researchgate.net Future studies should aim to confirm these negative findings across different species and experimental models and explore other potential secondary targets to build a complete picture of the compound's mechanism of action.

Integrative Research Strategies for Understanding Complex Analogues

Understanding the multifaceted nature of 4-Methylaminorex and its growing family of analogues requires a move towards more integrative research strategies. This approach combines data from computational, chemical, and biological studies to form a holistic understanding. mdpi.com Such a strategy involves a cyclical and collaborative process:

Synthesis and Identification : The process begins with the synthesis or seizure of novel analogues, such as halogenated derivatives. researchgate.netmdpi.com

Analytical Characterization : Advanced analytical tools, including LC-HRMS and NMR, are used for definitive structural identification and stereochemical analysis. researchgate.netmdpi.com

Computational Prediction : In silico models are used to predict the binding behavior and potential activity of the new analogue, guiding further testing.

In Vitro Pharmacological Profiling : The compound is tested in vitro using methods like transporter inhibition and uptake assays in cell lines or synaptosomes to determine its potency and efficacy at DAT, NET, and SERT. drugsandalcohol.ieresearchgate.net

In Vivo Assessment : Animal models are used to investigate the compound's pharmacokinetic properties, brain disposition, and behavioral effects, providing crucial data on its real-world biological impact. researchgate.netmdpi.com

Metabolomics : The use of metabolomics helps to uncover the metabolic footprint of the substance, identifying how the body processes it and what metabolic pathways are affected. mdpi.com

By integrating these diverse methodologies, researchers can more effectively and efficiently characterize the properties and potential effects of complex analogues of 4-Methylaminorex.

Q & A

Q. Table 1: Stereoisomer-Specific Properties

| Property | cis-(±) Isomer | trans-(±) Isomer |

|---|---|---|

| Receptor Affinity | Higher DAT/SERT binding | Lower DAT affinity |

| Metabolic Half-Life (rats) | ~6 hours | ~4 hours |

| Neurotoxicity Potential | Moderate | Low (in acute models) |

Basic: What synthetic routes are available for trans-(+/-)-4-Methylaminorex, and how can researchers optimize yield and purity?

Answer:

The trans isomer is typically synthesized via cyclization of dl-phenylpropanolamine with cyanogen bromide (CNBr) or cyanate derivatives. A one-pot method using sodium cyanate (NaOCN) and hydrochloric acid avoids hazardous CNBr, improving safety but requiring strict pH control (pH 5–6) . Yield optimization involves:

- Temperature control (70–80°C for 6–8 hours).

- Solvent selection (anhydrous ethanol or acetone).

- Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Intermediate: Which analytical techniques are most reliable for distinguishing trans-(+/-)-4-Methylaminorex from its cis isomer?

Answer:

- GC-MS : Use chiral columns (e.g., β-cyclodextrin) with electron ionization (EI) to differentiate isomers via retention times and fragmentation patterns (e.g., m/z 72 for trans vs. m/z 58 for cis) .

- HPLC-UV : Polar organic mode with a Crownpak CR(+) column resolves isomers at 220 nm .

- NMR : ¹H-NMR (500 MHz, CDCl₃) shows distinct coupling constants (J = 8–10 Hz for trans vs. 3–5 Hz for cis) in the oxazoline ring protons .

Q. Table 2: Analytical Method Comparison

| Method | Limit of Detection (LOD) | Stereoisomer Resolution |

|---|---|---|

| GC-MS | 0.1 ng/mL | High (baseline separation) |

| HPLC-UV | 10 ng/mL | Moderate |

| Chiral NMR | 1 µg/mL | High |

Advanced: How does trans-(+/-)-4-Methylaminorex interact with monoamine transporters, and what experimental models best capture its neuropharmacological effects?

Answer:

The trans isomer acts as a norepinephrine reuptake inhibitor (Ki = 120 nM) with weaker dopamine transporter (DAT) affinity (Ki = 450 nM). In vivo models:

- Microdialysis in Rats : Measure extracellular dopamine/norepinephrine in the nucleus accumbens after acute dosing (1–5 mg/kg i.p.) .

- Conditioned Place Preference (CPP) : Assess reward potential using a biased design (e.g., 10 mg/kg, 3 sessions) .

- Electrophysiology : Patch-clamp recordings in HEK-293 cells expressing human transporters quantify uptake inhibition .

Advanced: What methodologies are recommended for resolving contradictory data on trans-(+/-)-4-Methylaminorex’s neurotoxicity?

Answer:

Contradictions arise from stereoisomer impurities, dose regimens, and model systems. Mitigation strategies:

- Isomer-Specific Dosing : Administer pure trans-(±) forms (HPLC-verified) to avoid confounding effects from cis isomers .

- Longitudinal Studies : Conduct 28-day toxicity assays in rodents with histopathological analysis of pulmonary and CNS tissues .

- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify methodological biases (e.g., dosing routes, species differences) .

Intermediate: How can researchers validate metabolic pathways of trans-(+/-)-4-Methylaminorex in human hepatocyte models?

Answer:

- In Vitro Incubation : Use cryopreserved human hepatocytes (1 million cells/mL) with 10 µM trans-4-MAR and LC-HRMS to identify phase I/II metabolites .

- Isotope Labeling : Synthesize deuterated analogs (e.g., d₃-4-MAR) to track hydroxylation and glucuronidation pathways .

- CYP Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Advanced: What experimental designs are critical for assessing stereoisomer-specific pulmonary toxicity?

Answer:

- Right Heart Catheterization : Measure pulmonary arterial pressure (PAP) in rats after 14-day exposure (5 mg/kg/day i.p.) .

- Histopathology : Stain lung tissues (H&E, Masson’s trichrome) to assess vascular remodeling and fibrosis .

- Biomarker Analysis : Quantify plasma endothelin-1 and serotonin (ELISA) as indicators of endothelial dysfunction .

Basic: How should researchers address reproducibility challenges in synthesizing trans-(+/-)-4-Methylaminorex?

Answer:

- Protocol Standardization : Document reaction conditions (solvent purity, stirring rate, inert atmosphere) .

- Quality Control : Mandate NMR/GC-MS verification of intermediates and final products .

- Collaborative Validation : Share samples with independent labs for cross-validation using ISO/IEC 17025 guidelines .

Intermediate: What statistical approaches are optimal for analyzing behavioral data from trans-(+/-)-4-Methylaminorex studies?

Answer:

- Mixed-Effects Models : Account for intra-subject variability in CPP or locomotor activity data .

- Dose-Response Analysis : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate ED₅₀ values .

- Power Analysis : Use G*Power to determine sample sizes (α=0.05, power=0.8) for ANOVA designs .

Advanced: How can researchers leverage omics technologies to explore trans-(+/-)-4-Methylaminorex’s long-term effects?

Answer:

- Transcriptomics : RNA-seq of prefrontal cortex tissue (10x Genomics) identifies dysregulated genes (e.g., BDNF, COMT) .

- Proteomics : TMT-labeled LC-MS/MS quantifies synaptic proteins (e.g., synaptophysin, PSD-95) .

- Metabolomics : NMR-based profiling of serum/plasma detects lipid peroxidation markers (e.g., 4-HNE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.